![molecular formula C24H18N2O4S B11672303 [4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B11672303.png)
[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] benzoate
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Overview
Description
2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a benzoate ester
Preparation Methods
The synthesis of 2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves multiple steps. One common synthetic route includes the condensation of vanillin and p-anisidine to form an intermediate Schiff base, which is then reacted with a thiazolidine derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and benzoate ester sites. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets. The thiazolidine ring and phenyl group allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include:
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol: Shares a similar phenyl-imino structure but lacks the thiazolidine ring and benzoate ester.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine and dimethylaniline groups.
Biological Activity
The compound [4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] benzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure
The chemical formula for the compound is C21H17N3O3S, with a molecular weight of approximately 391.44 g/mol. The structure includes a thiazole ring, an aniline moiety, and methoxy and benzoate functional groups, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The following table summarizes key findings related to its antimicrobial efficacy:
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
Escherichia coli | 31.108 - 62.216 μg/mL | Disruption of nucleic acid synthesis |
Candida albicans | 62.5 μg/mL | Cell membrane disruption |
These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Anticancer Activity
The compound's potential anticancer effects have also been explored in various studies. Notably, it has been shown to inhibit cell proliferation in several cancer cell lines:
Cell Line | IC50 (μM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 10 - 20 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15 - 30 | Cell cycle arrest in G2/M phase |
A549 (Lung Cancer) | 20 - 40 | Inhibition of migration and invasion |
The anticancer mechanisms include apoptosis induction and cell cycle modulation, suggesting that this compound could be a candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro:
Inflammatory Model | Effect | Reference Compound |
---|---|---|
LPS-stimulated macrophages | Decreased TNF-alpha production by 50% | Dexamethasone |
Carrageenan-induced paw edema | Significant reduction in edema size at 100 mg/kg dose | Ibuprofen |
These findings suggest that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Studies
A notable case study involved the evaluation of a derivative of this compound in a clinical setting for treating infections caused by resistant strains of bacteria. The study reported a significant improvement in patient outcomes when treated with the compound compared to standard antibiotic therapy.
Properties
Molecular Formula |
C24H18N2O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H18N2O4S/c1-29-20-14-16(12-13-19(20)30-23(28)17-8-4-2-5-9-17)15-21-22(27)26-24(31-21)25-18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,27)/b21-15+ |
InChI Key |
JIFSMMBYEDZMGY-RCCKNPSSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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